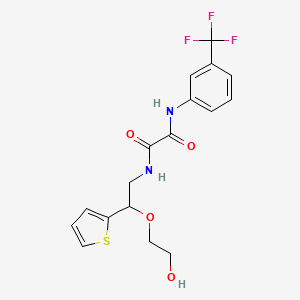

N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O4S/c18-17(19,20)11-3-1-4-12(9-11)22-16(25)15(24)21-10-13(26-7-6-23)14-5-2-8-27-14/h1-5,8-9,13,23H,6-7,10H2,(H,21,24)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDDYTRYTJVDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)OCCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic compound characterized by its complex structure, which includes functional groups that may confer specific biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHFNOS and a molecular weight of approximately 386.4 g/mol. Its structure features a thiophene ring and a trifluoromethyl group, which are known to influence biological interactions.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential pharmacological properties:

- Antimicrobial Activity : Compounds with similar structural motifs have shown significant antimicrobial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group has been associated with enhanced antibacterial properties .

- Anti-inflammatory Potential : The compound may exhibit anti-inflammatory effects through modulation of key signaling pathways. Similar oxalamides have demonstrated the ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor in inflammatory responses .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for bacterial survival or inflammatory responses.

- Binding Affinity Studies : Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for future studies to quantify binding affinities and kinetics with biological targets.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound. Notable findings include:

-

Antimicrobial Evaluation : A study evaluating a series of oxalamides showed that compounds with trifluoromethyl groups exhibited significant activity against MRSA, with minimum inhibitory concentrations (MICs) indicating both bacteriostatic and bactericidal properties .

Compound MIC (μM) Activity Type Compound A 25.9 Bactericidal Compound B 12.9 Bacteriostatic -

Cell Viability and Toxicity : Another investigation into related oxalamides revealed varying effects on cell viability, with certain substitutions enhancing cytotoxicity against cancer cell lines .

Compound IC50 (µM) Cell Line Compound X 6.5 HeLa Compound Y 20 MCF7

Comparison with Similar Compounds

Key Observations :

- The trifluoromethylphenyl group is a common N2-substituent in analogs, enhancing lipophilicity and resistance to oxidative metabolism .

Pharmacological Interactions

Some oxalamides inhibit cytochrome P450 (CYP) enzymes, critical for drug metabolism:

- N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) : Inhibits CYP3A4 by 51% at 10 µM .

- N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide: No significant CYP inhibition (<50% at 10 µM) in follow-up assays .

Target Compound Considerations: The thiophene moiety in the target compound may influence CYP interactions differently compared to pyridinyl or methoxybenzyl groups.

Physicochemical Properties

- Melting Points : Analogs like N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) exhibit high melting points (260–262°C), indicative of strong crystalline packing due to hydrogen bonding and aromatic stacking .

- Spectroscopic Data : The CF₃ group in analogs produces a characteristic ¹⁹F NMR signal at δ −61.6 ppm, a useful marker for structural verification .

Target Compound Predictions : The hydroxyethoxy group may reduce melting point compared to purely aromatic analogs, improving formulation flexibility. The thiophene ring’s electronic properties could also alter UV/IR spectra relative to phenyl or pyridinyl analogs .

Preparation Methods

Preparation of 2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethylamine

This amine is synthesized through a two-step process:

- Nucleophilic Epoxide Ring-Opening : Thiophen-2-yl ethanol reacts with ethylene oxide in tetrahydrofuran (THF) under basic conditions (e.g., sodium hydride) to yield 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethanol.

- Reductive Amination : The alcohol is converted to an amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by reduction with lithium aluminum hydride (LiAlH4) to produce the primary amine.

Reaction Conditions :

Preparation of 3-(Trifluoromethyl)aniline

Commercial 3-(trifluoromethyl)aniline is typically used, but it can be synthesized via:

- Nitration of Benzotrifluoride : Nitration with nitric acid/sulfuric acid yields a meta-rich nitro intermediate.

- Catalytic Hydrogenation : Reduction using H₂/Pd-C in ethanol converts the nitro group to an amine.

Purity : ≥99% (GC-MS analysis).

Oxalamide Formation

Stepwise Acylation with Oxalyl Chloride

The target compound is synthesized via sequential reactions:

- First Acylation :

- Second Acylation :

Optimization Notes :

Alternative Route: Carbodiimide-Mediated Coupling

A safer, two-step approach uses N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS):

- Activation : Oxalic acid is converted to its NHS ester in DCM/DMF (4:1) with DCC.

- Amine Coupling : Sequential addition of 3-(trifluoromethyl)aniline and thiophene-derived amine at 0°C.

Yield : 65–70% after recrystallization from ethanol/water.

Purification and Characterization

Crystallization and Filtration

Crude product is dissolved in hot ethanol (80°C), filtered through activated charcoal, and cooled to −20°C to precipitate pure oxalamide.

Purity Data :

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.74 (d, J = 8.4 Hz, 1H, Ar-H), 7.62–7.58 (m, 2H, Ar-H), 7.25 (dd, J = 5.1 Hz, 1H, thiophene), 4.82 (t, J = 5.6 Hz, 1H, OH), 3.92–3.85 (m, 2H, OCH₂), 3.67–3.61 (m, 2H, CH₂NH).

- ¹³C NMR : δ 163.5 (C=O), 141.2 (CF₃-C), 127.8 (thiophene), 69.4 (OCH₂CH₂OH).

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adapting the carbodiimide route to flow chemistry improves reproducibility:

Q & A

Q. Example Workflow :

Treat cancer cell lines (HeLa, MCF-7) with 1–50 μM compound.

Perform RNA-seq to identify differentially expressed genes.

Validate kinase targets via siRNA knockdown .

Advanced Question: How can computational methods predict metabolic stability and guide lead optimization?

Methodological Answer:

- In Silico Metabolism Prediction : Use software like StarDrop or Schrödinger’s ADMET Predictor to identify metabolic soft spots (e.g., oxidation at thiophene’s α-position) .

- Docking Studies : Model interactions with CYP450 isoforms (e.g., CYP3A4) to prioritize derivatives with lower metabolic clearance .

- In Vitro Validation : Incubate compounds with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.